Ethyl 5-oxoheptanoate
Overview
Description
Ethyl 5-oxoheptanoate is an organic compound with the molecular formula C9H16O3. It is a colorless to light yellow liquid that is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-oxoheptanoate can be synthesized through several methods. One common method involves the cyclization of this compound with sodium ethoxide . Another method includes the use of methyl iodide in the presence of sodium hydroxide and resorcinol . The reaction is carried out under hydrogenation conditions with a nickel catalyst at a temperature of 45–50°C .
Industrial Production Methods
In industrial settings, this compound is produced through the esterification of 5-oxoheptanoic acid with ethanol. This process typically involves the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-oxoheptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and other derivatives
Scientific Research Applications
Ethyl 5-oxoheptanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of metabolic pathways and enzyme reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other bioactive molecules.
Industry: This compound is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 5-oxoheptanoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis and oxidation-reduction reactions. These interactions lead to the formation of various metabolites that play crucial roles in biological processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-oxopentanoate
- Methyl 5-oxoheptanoate
- Ethyl 6-oxoheptanoate
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
ethyl 5-oxoheptanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-3-8(10)6-5-7-9(11)12-4-2/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXRVSJEIILBSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCCC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500094 | |
Record name | Ethyl 5-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70432-50-7 | |
Record name | Ethyl 5-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40500094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-oxoheptanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is Ethyl 5-oxoheptanoate considered a valuable compound in organic synthesis?
A1: this compound serves as a versatile precursor in the multi-step synthesis of 2-methyl-1,3-cyclohexanedione (MCHD) [, ]. This cyclic diketone finds applications as a building block for various substituted cyclohexane derivatives and condensed carbo- and heterocycles [].
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